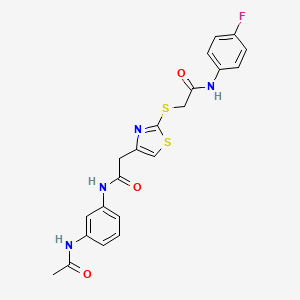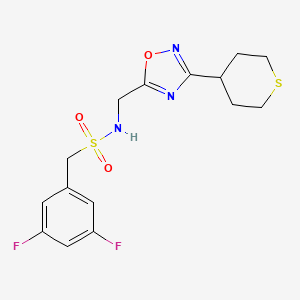
3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzoyl derivatives It features a pyrrolidinone ring substituted with a vinyl group and a benzoyl group that is further substituted with two methoxy groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one typically involves the following steps:
Preparation of 3,5-Dimethoxybenzoyl Chloride: This is achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 3,5-dimethoxybenzoyl chloride.
Formation of 1-Vinylpyrrolidin-2-one: This intermediate can be synthesized by the reaction of pyrrolidin-2-one with acetylene in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reducing the carbonyl group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
科学的研究の応用
3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy groups and the vinyl moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzoyl Chloride: Similar in structure but with different substitution patterns on the benzoyl ring.
3,5-Dimethoxybenzyl Alcohol: Contains a benzyl alcohol group instead of a benzoyl group.
2,3-Dimethoxybenzoic Acid: Similar methoxy substitution but with a carboxylic acid group instead of a benzoyl group.
Uniqueness
3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one is unique due to the combination of its vinyl and pyrrolidinone moieties, which confer distinct chemical reactivity and potential for diverse applications. The presence of methoxy groups enhances its solubility and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-(3,5-dimethoxybenzoyl)-1-ethenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16-6-5-13(15(16)18)14(17)10-7-11(19-2)9-12(8-10)20-3/h4,7-9,13H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPJWKWGXHLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2CCN(C2=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2979388.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)


![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)

